1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine
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Overview
Description
1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring and a thiazole ring, both of which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.
Coupling of the Rings: The pyrazole and thiazole rings are then coupled through a nucleophilic substitution reaction, where the thiazole ring is attached to the pyrazole ring via a propan-2-amine linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine can be compared with other similar compounds, such as:
1-(1h-Pyrazol-1-yl)-N-(thiazol-2-ylmethyl)propan-2-amine: Similar structure but with a different position of the thiazole ring.
1-(1h-Pyrazol-1-yl)-N-(thiazol-5-ylmethyl)propan-2-amine: Similar structure but with a different position of the thiazole ring.
The uniqueness of this compound lies in its specific arrangement of the pyrazole and thiazole rings, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14N4S |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-pyrazol-1-yl-N-(1,3-thiazol-4-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C10H14N4S/c1-9(6-14-4-2-3-13-14)11-5-10-7-15-8-12-10/h2-4,7-9,11H,5-6H2,1H3 |
InChI Key |
WCKDLFOIULZADS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=N1)NCC2=CSC=N2 |
Origin of Product |
United States |
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